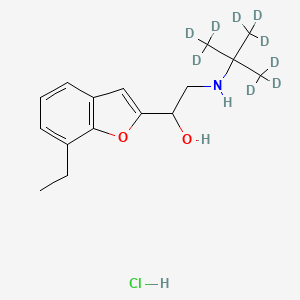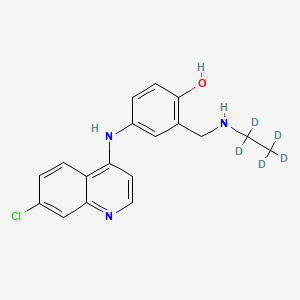![molecular formula C25H33N3O4 B563102 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine CAS No. 1391068-29-3](/img/structure/B563102.png)
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine (MBT-PP) is an amino acid derivative that has been studied for its potential use in a variety of scientific research applications. It is a modified version of the natural amino acid tyrosine, and has been extensively studied for its unique biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine involves the protection of the tyrosine side chain, followed by coupling with N-methylpiperazine and deprotection of the Boc group.
Starting Materials
L-tyrosine, tert-butyl chloroformate, N-methylpiperazine, 4-phenylpiperazine, diisopropylethylamine, dichloromethane, methanol, triethylamine, sodium hydroxide, hydrochloric acid
Reaction
1. Protection of the tyrosine side chain with tert-butyl chloroformate in the presence of diisopropylethylamine and dichloromethane., 2. Coupling of the protected tyrosine with N-methylpiperazine in the presence of diisopropylethylamine and dichloromethane., 3. Deprotection of the Boc group with methanol and triethylamine., 4. Coupling of the deprotected tyrosine-N-methylpiperazine with 4-phenylpiperazine in the presence of diisopropylethylamine and dichloromethane., 5. Deprotection of the N-terminal Boc group with sodium hydroxide and hydrochloric acid.
Aplicaciones Científicas De Investigación
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine has been studied for its potential use in a variety of scientific research applications, such as drug design and delivery, gene therapy, cancer therapy, and tissue engineering. It has been used to study the effects of tyrosine-based drugs, and has been found to be an effective delivery system for drugs and other therapeutic agents. Additionally, 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine has been used in gene therapy to modify gene expression, and in tissue engineering to study the effects of tyrosine-based biomaterials.
Mecanismo De Acción
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is believed to act by binding to specific receptors on the surface of cells, which triggers the release of various signaling molecules, including hormones, neurotransmitters, and growth factors. This in turn leads to a cascade of biochemical and physiological effects, which can be beneficial or detrimental, depending on the context.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine are not fully understood. However, studies have shown that it can modulate gene expression, alter cell metabolism, and affect the activity of enzymes and receptors. Additionally, 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine has been shown to have anti-inflammatory and immunomodulatory effects, and to be involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is its ability to be used as a delivery system for drugs and other therapeutic agents. Additionally, it is relatively easy to synthesize, and is stable in a variety of conditions. However, there are some limitations to using 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine in lab experiments. For example, it is not completely water-soluble, and its effects may vary depending on the type of cell or tissue being studied.
Direcciones Futuras
The potential future directions for 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine research include further studies into its mechanism of action, its effects on different cell types and tissues, and its potential use in drug delivery and gene therapy. Additionally, further studies could be conducted to explore its potential uses in cancer therapy, tissue engineering, and other biomedical applications. Finally, further research could be conducted to identify new methods for synthesizing 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine, as well as to identify potential new uses for the compound.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-25(2,3)32-24(31)26(4)22(18-19-10-12-21(29)13-11-19)23(30)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,22,29H,14-18H2,1-4H3/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBRLSGEMMRUIF-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

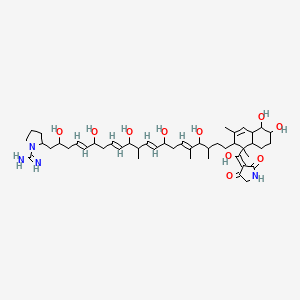
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)
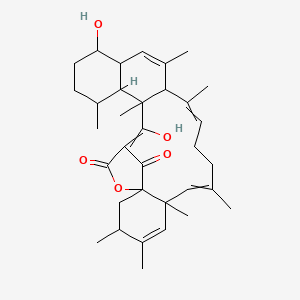
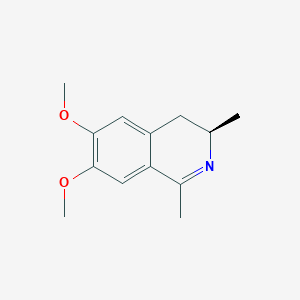


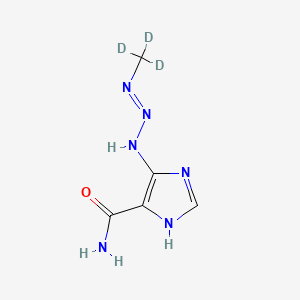

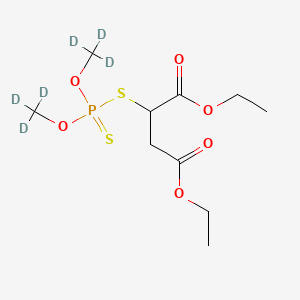
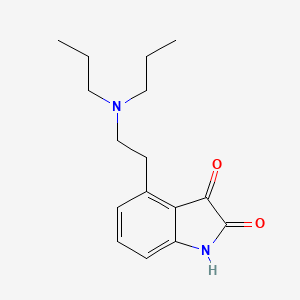
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
